8-(2-fluorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
Overview
Description
8-(2-fluorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is a useful research compound. Its molecular formula is C16H12FNO3 and its molecular weight is 285.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 285.08012141 g/mol and the complexity rating of the compound is 418. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Aldose Reductase Inhibitors and Antioxidants
Research has shown the design and synthesis of compounds based on quinoxalin-2(1H)-one, highlighting the development of potent aldose reductase inhibitors. These compounds, including derivatives similar to the specified chemical structure, have been studied for their potential in treating diabetic complications by inhibiting aldose reductase (ALR2) and demonstrating significant antioxidant activities. This dual function suggests their application in managing diabetic complications through both ALR2 inhibition and alleviation of oxidative stress (X. Qin et al., 2015).
2. Antibacterial Agents
Derivatives of quinolone, such as fluoroquinolones, have been extensively studied for their antibacterial properties. A novel 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group demonstrated extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria. This research underscores the compound's therapeutic potential as a potent antibacterial agent, significantly more effective than existing treatments like trovafloxacin against specific bacterial strains (Y. Kuramoto et al., 2003).
3. Solvent-Free Synthesis
The eco-friendly and solvent-free synthesis of novel 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-one compounds showcases an advancement in green chemistry. This method emphasizes the importance of sustainable practices in chemical synthesis, producing these compounds with high yield under solvent-free conditions. The approach not only aligns with environmental sustainability but also opens new avenues for the synthesis of similar compounds in a more eco-friendly manner (Wu Xiao-xi, 2015).
4. Photostability and UV Irradiation Effects
Studies on the photostability of fluoroquinolones and related compounds have revealed how structural modifications, such as the introduction of a methoxy group at the 8 position, can significantly influence their stability against UV irradiation. This research has important implications for the design of more stable fluoroquinolone derivatives, which retain their antibacterial activity and minimize cytotoxicity upon exposure to UV light (M. Matsumoto et al., 1992).
Properties
IUPAC Name |
8-(2-fluorophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO3/c17-12-4-2-1-3-9(12)10-6-16(19)18-13-7-15-14(5-11(10)13)20-8-21-15/h1-5,7,10H,6,8H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATXKRWFYGRWRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC3=C(C=C2NC1=O)OCO3)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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